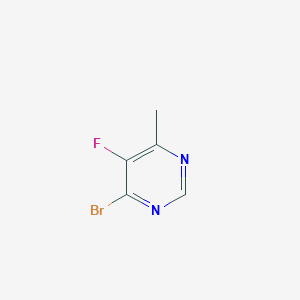

4-Bromo-5-fluoro-6-methylpyrimidine

Descripción

4-Bromo-5-fluoro-6-methylpyrimidine (C₅H₄BrFN₂) is a halogenated pyrimidine derivative characterized by bromine at position 4, fluorine at position 5, and a methyl group at position 5. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The substitution pattern of this compound enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in drug discovery and organic synthesis.

Propiedades

IUPAC Name |

4-bromo-5-fluoro-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMYTXOOLVBVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-6-methylpyrimidine typically involves the halogenation and alkylation of pyrimidine derivatives. One common method includes the bromination of 5-fluoro-6-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.

Coupling reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-5-fluoro-6-methylpyrimidine, while coupling reactions can produce biaryl derivatives .

Aplicaciones Científicas De Investigación

4-Bromo-5-fluoro-6-methylpyrimidine has diverse applications in scientific research, including:

Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

Agricultural chemistry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

Material science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Biological research: The compound is used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication. The presence of bromine and fluorine atoms enhances its binding affinity and specificity to the target enzyme or receptor .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 4-bromo-5-fluoro-6-methylpyrimidine with closely related compounds:

5-Bromo-4-methoxy-6-methylpyrimidine (CAS 4319-87-3)

- Molecular Formula : C₆H₇BrN₂O

- Molecular Weight : 203.04 g/mol

- Key Features : Methoxy (OMe) at position 4 instead of bromine. The electron-donating methoxy group reduces electrophilicity at position 4 compared to bromine, altering reactivity in cross-coupling reactions.

- Applications : Primarily used in chemical synthesis for building blocks in heterocyclic chemistry .

5-Bromo-4-cyclopropyl-6-methylpyrimidine (CAS 1434127-91-9)

- Molecular Formula : C₈H₉BrN₂

- Molecular Weight : 213.07 g/mol

- Key Features : Cyclopropyl group at position 4 introduces steric hindrance and modulates ring strain. Predicted density: 1.56 g/cm³; boiling point: 270.2°C.

- Applications : Investigated in medicinal chemistry for its unique steric profile .

4-Chloro-5-fluoro-6-(1-bromoethyl)pyrimidine (CAS 188416-28-6)

- Molecular Formula : C₆H₅BrClFN₂

- Applications : Intermediate in multi-step syntheses of agrochemicals .

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine (CAS 1240598-08-6)

Physical and Chemical Properties

| Compound | Molecular Weight | Substituents (Positions) | Key Properties |

|---|---|---|---|

| This compound | 204.00 | Br (4), F (5), Me (6) | High electrophilicity at C4 |

| 2-Amino-5-bromo-4,6-dimethylpyrimidine | 216.06 | Br (5), NH₂ (2), Me (4,6) | Hydrogen bonding capability |

| 5-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine | 283.92 | Br (4,6), F (5), EtBr (6) | High reactivity in alkylation |

Notes:

Spectroscopic and Crystallographic Insights

- Quantum Chemical Studies: Comparative studies on 2-amino-4-methoxy-6-methylpyrimidine highlight the influence of substituents on NMR chemical shifts and IR vibrational modes .

- Crystal Packing : In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions stabilize the lattice, suggesting similar halogen bonding could occur in brominated analogs .

Actividad Biológica

4-Bromo-5-fluoro-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique substitution pattern that includes bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The presence of halogen substituents significantly influences its chemical reactivity and biological interactions.

The molecular formula of this compound is CHBrF. Its structure includes a pyrimidine ring with bromine at position 4, fluorine at position 5, and a methyl group at position 6. The electronic properties conferred by these halogen substituents enhance its reactivity, particularly in nucleophilic aromatic substitution reactions.

Target Interactions

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. They may influence cellular processes through mechanisms such as:

- Nucleophilic Substitution : The compound is hypothesized to undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the bromine and fluorine atoms.

- Free Radical Reactions : These reactions may also play a role in the compound's biological activity.

Biochemical Pathways

Studies have shown that related compounds can inhibit oxidative phosphorylation and ATP exchange reactions, potentially impacting energy metabolism within cells. Furthermore, antipromastigote activity has been observed in related compounds, suggesting possible applications in treating parasitic infections.

Antimicrobial Properties

Various studies have highlighted the antimicrobial potential of this compound and its analogs. For instance, similar compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular functions or inhibiting key metabolic pathways.

Anticancer Activity

In cancer research, pyrimidine derivatives have been explored for their ability to inhibit tumor growth. The halogen substituents in this compound may enhance its binding affinity to cancer-related targets, leading to increased cytotoxicity against cancer cells.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | CHBrF |

| Biological Activities | Antimicrobial, Anticancer |

| Mechanism of Action | Nucleophilic substitution, free radical reactions |

| Target Interactions | Enzymes, Receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.